molecular formula C22H40N4O3 B5451751 1'-(butoxyacetyl)-3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidine

1'-(butoxyacetyl)-3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidine

Cat. No.: B5451751
M. Wt: 408.6 g/mol
InChI Key: BMHBVUKEYJDGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a piperazine and a bipiperidine moiety. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group . Bipiperidines are a class of organic compounds containing two piperidine rings .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Piperazines and bipiperidines can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-(4-Methylpiperazin-1-yl)aniline, a related compound, is a solid with a molecular weight of 191.28 and a boiling point of 89-94°C .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Some piperazine derivatives have been found to have antiproliferative activity by inhibiting tubulin polymerization .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-(4-Methylpiperazin-1-yl)aniline has hazard statements H302+H312+H332;H314, indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

Properties

IUPAC Name

2-butoxy-1-[4-[3-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N4O3/c1-3-4-16-29-18-21(27)24-10-7-20(8-11-24)26-9-5-6-19(17-26)22(28)25-14-12-23(2)13-15-25/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBVUKEYJDGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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